N'-(3-aminophenyl)ethanediamide
Overview
Description
N’-(3-aminophenyl)ethanediamide is an organic compound with the molecular formula C8H9N3O2 It is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-aminophenyl)ethanediamide typically involves the reaction of 3-nitroaniline with ethyl chloroformate to form an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like Raney nickel or cobalt. The process may involve hydrogenation under high pressure to achieve the reduction step .
Industrial Production Methods
In industrial settings, the production of N’-(3-aminophenyl)ethanediamide may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-selectivity catalysts and optimized reaction conditions can enhance the yield and purity of the product. Solvents like dipropanol dimethyl ether and catalysts such as Co-Mn-Al type catalysts are employed to achieve high selectivity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-(3-aminophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(3-aminophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(3-aminophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)benzamide
- N-(3-aminophenyl)acetamide
- N-(3-aminophenyl)propionamide
Uniqueness
N’-(3-aminophenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both an amide and an amino group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N'-(3-aminophenyl)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-5-2-1-3-6(4-5)11-8(13)7(10)12/h1-4H,9H2,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHACUWYUPYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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